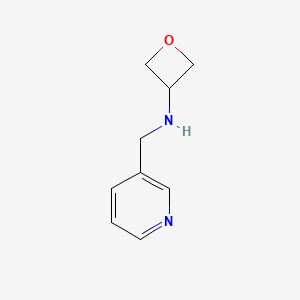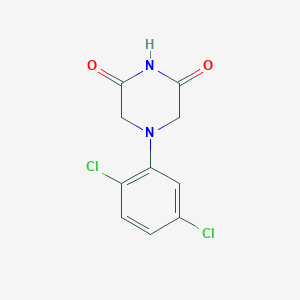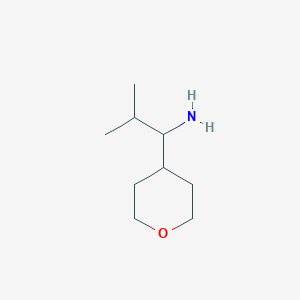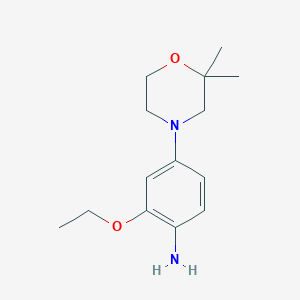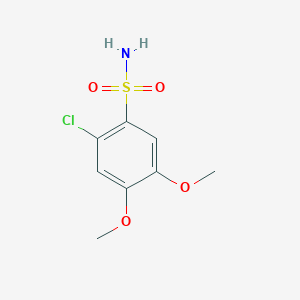![molecular formula C15H13ClO3 B1454609 Methyl 3-[(2-chlorobenzyl)oxy]benzoate CAS No. 1286898-52-9](/img/structure/B1454609.png)
Methyl 3-[(2-chlorobenzyl)oxy]benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Agriculture: Environmentally Safe Insecticide
Methyl benzoate, a compound similar to Methyl 3-[(2-chlorobenzyl)oxy]benzoate, has been identified as a promising, environmentally safe insecticide . It occurs naturally as a metabolite in plants and its odor is an attractant to some insects . Studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
Biopesticides: Alternative Pest Management Tools
Biopesticides, such as naturally occurring pesticidal compounds like methyl benzoate, are alternative pest management tools that normally have no negative impact on human health or the environment . They can be used as contact toxicants, fumigants, ovicidal toxins, oviposition deterrents, repellents, and attractants .
Sustainable Agriculture: Sublethal Doses Effects
Sublethal doses of methyl benzoate have been studied for their effects on the life history traits and acetylcholinesterase (AChE) activity of Aphis gossypii, a cotton aphid . The treatment significantly decreased longevity and fecundity, and prolonged the developmental duration of each immature instar .
Integrated Pest Management: Greenhouse or Field Conditions
Methyl benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Pharmaceutical Industry: Synthesis of Gefitinib
Methyl benzoate has been used in the synthesis of gefitinib, a drug used in cancer treatment . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-[(2-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)11-6-4-7-13(9-11)19-10-12-5-2-3-8-14(12)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAOGRKPLPMRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-chlorobenzyl)oxy]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



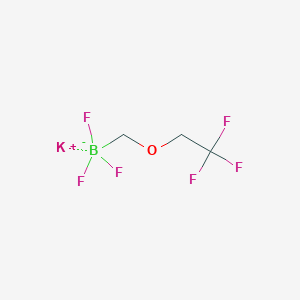
![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

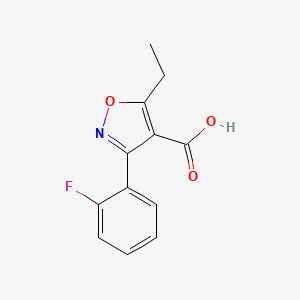



![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)
